2-Furaldehyde thiosemicarbazone
Overview
Description
Synthesis Analysis
The synthesis of 2-furaldehyde thiosemicarbazone involves the reaction of furfural with thiosemicarbazide. This reaction is typically catalyzed by an acid such as hydrochloric acid (HAc) . Various derivatives of 2-furaldehyde thiosemicarbazone have been synthesized by introducing different substituents on the furan ring, such as nitro, methyl, and chloro groups, to study the effects of these modifications on the compound's properties and biological activities . Additionally, metal complexes of 2-furaldehyde thiosemicarbazone with nickel, copper, and zinc have been prepared, which are characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 2-furaldehyde thiosemicarbazone and its derivatives has been elucidated using various spectroscopic methods, including IR, UV, Mass, and 1H NMR spectroscopy . X-ray diffraction studies have been conducted to determine the crystal structures of these compounds, revealing details about their molecular geometry and the presence of intramolecular and intermolecular hydrogen bonding . The polymorphism and isostructurality of these compounds have also been investigated, showing the influence of different substituents on the self-assembly and supramolecular structures .
Chemical Reactions Analysis
2-Furaldehyde thiosemicarbazone and its derivatives participate in complex formation with various metal ions, leading to the synthesis of metal complexes with different coordination geometries . These complexes have been studied for their reactivity and potential as catalysts or biological agents. The ligand itself can exist in different tautomeric forms, such as thione and thiolato, which can influence the type of complexes formed with metals .
Physical and Chemical Properties Analysis
The physical properties of 2-furaldehyde thiosemicarbazone, such as melting points and solubility, have been determined . The chemical properties, including the strength of IR oscillators and electron density changes, have been described in relation to molecular and crystal packing effects . The ligand and its metal complexes exhibit a range of biological activities, such as antifungal, antiprotozoal, and antitrypanosomal effects, which have been evaluated in vitro and in vivo . The neurotropic and antihypoxic activities of silyl-substituted derivatives have also been studied, showing a correlation between structure and activity .
Scientific Research Applications
Neurotropic Activity
2-Furaldehyde thiosemicarbazone derivatives have been studied for their neurotropic activity. Synthesized compounds from furfurals and thiosemicarbazide have shown high or medium neurotropic activity of the depressant type. This research provides insights into the potential use of these compounds in neuropharmacology (Lukevics et al., 1994). Similar findings were reported in other studies focusing on the synthesis and neurotropic activities of these compounds (Lukevics et al., 1993).
Inhibition of Tyrosinase
Thiosemicarbazone derivatives, including 2-furaldehyde thiosemicarbazone, have been explored as mushroom tyrosinase inhibitors. These compounds form complexes with the sulfur atom and copper ion of the enzyme center, playing a key role in inhibition activity. This research opens avenues for the development of tyrosinase inhibitors using these derivatives (Xie et al., 2016).
Structural and Spectral Studies
Studies on the structural and spectral properties of thiosemicarbazones derived from 3-furaldehyde provide important information on their chemical characteristics. This information is crucial for understanding the potential applications of these compounds in various fields (Jouad et al., 2002).
Metal Ion Complexes
Research on the synthesis and characterization of metal ion complexes with 5-chloro 2-furaldehyde thiosemicarbazone highlights the potential of these compounds in coordination chemistry and material science. The study involved the synthesis of Nickel, Copper, and Zinc complexes (Abdulbary et al., 2023).
Antiparasitic Activity
Thiosemicarbazones derived from 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have shown promising results in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas' disease. This suggests their potential as therapeutic agents against parasitic infections (Moreno-Rodríguez et al., 2014).
Thermal Decomposition Kinetics
Studies on the thermal decomposition kinetics of complexes with 2-furaldehyde thiosemicarbazone provide valuable information for understanding the stability and decomposition behavior of these compounds, which is important for their practical applications (Aravindakshan & Muraleedharan, 1990).
Safety And Hazards
Future Directions
Thiosemicarbazone Schiff base complexes, including 2-Furaldehyde thiosemicarbazone, have shown potential in various research domains due to their diverse applications . Future research may focus on further exploring their potential as anti-cancer drugs, their anti-cancer activities, and the most likely action mechanisms .
properties
IUPAC Name |
[(E)-furan-2-ylmethylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKUOXVUSHCLN-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878903 | |
Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furfural thiosemicarbazone | |
CAS RN |
153750-93-7, 5419-96-5 | |
Record name | Furfural thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC27474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC9944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Furfural thiosemicarbazone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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